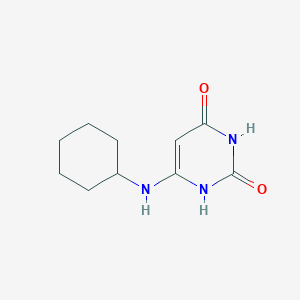

6-(Cyclohexylamino)pyrimidin-2,4(1H,3H)-dion

Übersicht

Beschreibung

6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific signaling pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .

Mode of Action

Pyrimidine derivatives are known to interact with their targets, such as cdks, leading to changes in the cell cycle .

Biochemical Pathways

The inhibition of cdks can affect cell cycle progression and potentially lead to cell death .

Result of Action

The inhibition of cdks can lead to cell cycle arrest and potentially induce apoptosis .

Biochemische Analyse

Biochemical Properties

6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been found to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound inhibits the activity of CDK2/cyclin A2 complex, leading to alterations in cell cycle progression . Additionally, 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione interacts with other proteins involved in cell proliferation and apoptosis, such as p53 and Bcl-2, influencing their functions and stability .

Cellular Effects

The effects of 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione on various cell types have been extensively studied. In cancer cells, this compound induces cell cycle arrest and apoptosis by modulating the expression of genes involved in these processes . It affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione influences cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . This binding is facilitated by hydrogen bonding and hydrophobic interactions with specific amino acid residues in the active site . Additionally, the compound modulates gene expression by influencing transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In in vitro studies, the effects on cell cycle arrest and apoptosis are typically observed within 24 to 48 hours of treatment . Long-term studies in animal models have shown that repeated administration of the compound can lead to sustained inhibition of tumor growth and improved survival rates .

Dosage Effects in Animal Models

The effects of 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. Low doses of the compound have been found to effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including weight loss, liver toxicity, and hematological abnormalities . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to achieve maximum efficacy with minimal side effects .

Metabolic Pathways

6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . The compound also affects metabolic flux by altering the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .

Transport and Distribution

Within cells and tissues, 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target proteins and exerts its effects . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability . Additionally, the compound may be directed to specific organelles, such as mitochondria, where it can affect mitochondrial function and apoptosis .

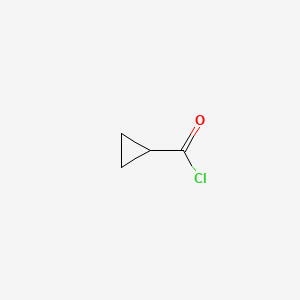

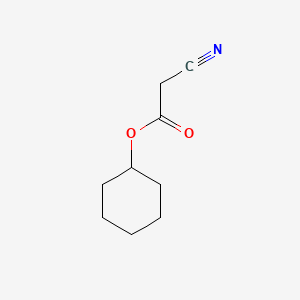

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of cyclohexylamine with barbituric acid derivatives. One common method includes the condensation of cyclohexylamine with ethyl cyanoacetate followed by cyclization with urea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides can replace the hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of oxidized pyrimidine derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of N-alkylated pyrimidine derivatives.

Vergleich Mit ähnlichen Verbindungen

Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine core structure and have been studied for their anticancer and kinase inhibitory activities.

Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also contain a pyrimidine ring and are known for their potential as therapeutic agents.

Uniqueness: 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the cyclohexylamino group, which imparts distinct physicochemical properties and biological activities. This structural feature differentiates it from other pyrimidine derivatives and contributes to its specific interactions with molecular targets.

Eigenschaften

IUPAC Name |

6-(cyclohexylamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMAMCMBWRAEOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308964 | |

| Record name | 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194868 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6702-72-3 | |

| Record name | NSC210490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate](/img/structure/B1347085.png)